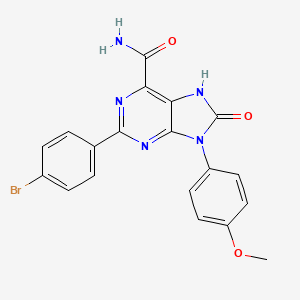![molecular formula C23H23N5OS B2542274 4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide CAS No. 872995-29-4](/img/structure/B2542274.png)
4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a triazolopyridazine group, and a sulfanyl group attached to a methylphenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H23N5OS, and its molecular weight is 417.53. It contains a triazolopyridazine ring, which is a fused ring system containing a triazole ring and a pyridazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The amide group could participate in hydrolysis reactions, and the sulfanyl group could be involved in oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a complex organic molecule, it would likely be a solid at room temperature. Its solubility would depend on the solvent used .科学的研究の応用
Anticancer Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown promising anticancer activities . They can interact with different target receptors in the body, making them potential candidates for cancer treatment .
Antimicrobial Activity
These compounds have demonstrated significant antimicrobial properties . They can be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the treatment of pain and inflammation-related conditions .
Antioxidant Activity
These compounds have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have demonstrated antiviral properties . They could be used in the development of new antiviral drugs .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.
Antitubercular Agents
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown potential as antitubercular agents . Tuberculosis (TB) is a potentially serious infectious disease that mainly affects your lungs. The bacteria that cause tuberculosis are spread from one person to another through tiny droplets released into the air via coughs and sneezes.
Drug Design and Development
The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
将来の方向性
作用機序
Target of action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Benzamides, on the other hand, are often used as enzyme inhibitors, particularly histone deacetylase inhibitors, in cancer treatment .
Mode of action
Triazoles typically work by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a component of fungal cell membranes . Benzamides exert their effects by inhibiting enzymes, leading to changes in gene expression .
Biochemical pathways
The inhibition of ergosterol synthesis by triazoles leads to a buildup of 14α-methyl sterols, which can disrupt membrane structure and function, inhibiting fungal growth . Benzamides, as histone deacetylase inhibitors, can affect many cellular processes, including cell cycle progression, differentiation, and apoptosis .
Pharmacokinetics
The ADME properties of triazoles and benzamides can vary widely depending on their specific structures. Some triazoles are well-absorbed orally and widely distributed in the body . Benzamides also tend to have good oral bioavailability .
Result of action
The ultimate effects of these compounds at the molecular and cellular level depend on their specific targets. Triazoles can lead to the death of fungal cells, while benzamides can induce cell cycle arrest, differentiation, or apoptosis in cancer cells .
Action environment
The action, efficacy, and stability of these compounds can be influenced by many factors, including pH, temperature, and the presence of other substances. For example, the absorption of some triazoles can be affected by stomach pH .
特性
IUPAC Name |
4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-3-7-18(8-4-16)15-30-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(29)19-9-5-17(2)6-10-19/h3-12H,13-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXYNURPLHTYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2542191.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542194.png)
![N-(4-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B2542195.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2542197.png)
![6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2542198.png)




![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2542205.png)


![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)
